2''-O-E-p-Coumaroylafzelin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

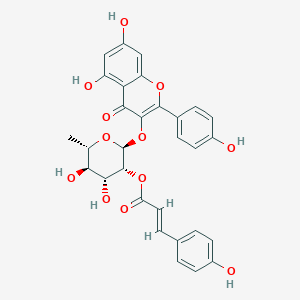

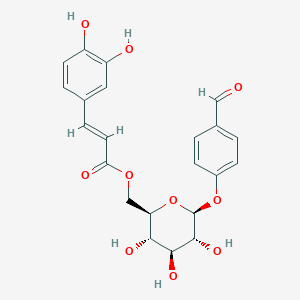

2’'-O-E-p-Coumaroylafzelin is a natural product that belongs to the class of flavonoidsThe compound has a molecular formula of C30H26O12 and a molecular weight of 578.52 g/mol .

Preparation Methods

2’'-O-E-p-Coumaroylafzelin can be extracted from natural sources such as Neolitsea aciculata. The extraction process involves using a mechanical stirrer at room temperature with 70% ethanol (v/v) for 24 hours. The ethanol solution is then concentrated using a rotary evaporator at temperatures not exceeding 45°C. The resulting gel-like substance is further extracted using solvents like hexane, ethyl acetate, butanol, and water .

Chemical Reactions Analysis

2’'-O-E-p-Coumaroylafzelin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2’'-O-E-p-Coumaroylafzelin has several scientific research applications. It is used in the study of flavonoids and polyphenolic compounds, which are known to mitigate the risk of chronic diseases by counteracting oxidative stress and inflammation. The compound has been identified as a potential biomarker for dietary flavonoid intake in human serum . Additionally, it has been studied for its tyrosinase inhibitory activities, making it a candidate for research in skin-related conditions .

Mechanism of Action

The mechanism of action of 2’'-O-E-p-Coumaroylafzelin involves its interaction with molecular targets such as tyrosinase. It acts as a competitive inhibitor of tyrosinase, reducing the production of melanin. This activity is attributed to its ability to bind to the active site of the enzyme, thereby preventing the oxidation of tyrosine . The compound also exhibits antioxidant properties, which contribute to its anti-inflammatory effects .

Comparison with Similar Compounds

2’‘-O-E-p-Coumaroylafzelin is similar to other acylated flavonoids such as 3’‘,4’‘-Di-O-p-coumaroylafzelin. it is unique in its specific structure and biological activities. While both compounds exhibit tyrosinase inhibitory activities, 2’'-O-E-p-Coumaroylafzelin has been shown to have a stronger binding affinity to the enzyme .

List of Similar Compounds::- 3’‘,4’'-Di-O-p-coumaroylafzelin

- Rhamnazin 3-rutinoside

- 2-galloyl-1,4-galactarolactone methyl ester

- Cyclocommunin

Properties

Molecular Formula |

C30H26O12 |

|---|---|

Molecular Weight |

578.5 g/mol |

IUPAC Name |

[(2S,3R,4R,5R,6S)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O12/c1-14-24(36)26(38)29(41-22(35)11-4-15-2-7-17(31)8-3-15)30(39-14)42-28-25(37)23-20(34)12-19(33)13-21(23)40-27(28)16-5-9-18(32)10-6-16/h2-14,24,26,29-34,36,38H,1H3/b11-4+/t14-,24-,26+,29+,30-/m0/s1 |

InChI Key |

XTSAKAIOOOOJPS-OKOXDJDNSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)/C=C/C5=CC=C(C=C5)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)OC(=O)C=CC5=CC=C(C=C5)O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[3,4-d]oxepine](/img/structure/B14753780.png)

![2-amino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-prop-2-ynylpurin-8-one](/img/structure/B14753793.png)

![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)

![4-[(E)-(2-oxooxolan-3-ylidene)methyl]benzonitrile](/img/structure/B14753825.png)

![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)